molecular formula C16H18N2O2S B5841265 N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide

N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B5841265
M. Wt: 302.4 g/mol
InChI Key: GGBVEBCUGCYUMY-UHFFFAOYSA-N
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Description

N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics. The compound this compound is of particular interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

The synthesis of N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds under basic conditions . Another approach includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives . Industrial production methods often involve the use of large-scale condensation reactions and cyclization processes to achieve high yields and purity.

Chemical Reactions Analysis

N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a thiophene ring and a diethylcarbamoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-3-18(4-2)16(20)12-7-9-13(10-8-12)17-15(19)14-6-5-11-21-14/h5-11H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBVEBCUGCYUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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